Product packaging for Sodium formononetin-3(acute)-sulfonate(Cat. No.:CAS No. 949021-68-5)

Sodium formononetin-3(acute)-sulfonate

Cat. No.: B560674
CAS No.: 949021-68-5
M. Wt: 370.31
InChI Key: MEFDNOYSDRFHOA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Isoflavones in Drug Discovery and Development

Isoflavones are a class of polyphenolic compounds, often referred to as phytoestrogens due to their structural similarity to mammalian estrogen. drugbank.com Found abundantly in legumes like soybeans and red clover, these compounds have attracted significant attention in drug discovery for their potential role in managing a variety of health conditions. oaepublish.comnih.govmdpi.com Their biological activities are diverse, with research pointing to anti-inflammatory, antioxidant, and anti-cancer properties. frontiersin.orgfrontiersin.org

The mechanism of action for isoflavones is multifaceted; they can interact with various cellular targets, including estrogen receptors and key enzymes involved in metabolic and signaling pathways. drugbank.comnih.gov This ability to modulate multiple targets makes them intriguing candidates for addressing complex diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. oaepublish.comnih.govnih.gov However, the translation of these promising preclinical findings into clinical applications is often hindered by pharmacokinetic challenges, such as low solubility and bioavailability. oaepublish.com

Formononetin (B1673546) as a Lead Compound in Bioactive Research

Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one) is a prominent isoflavone (B191592) and a key bioactive constituent of several medicinal plants, including Trifolium pratense (red clover) and Astragalus membranaceus. frontiersin.orgfrontiersin.org It serves as a critical lead compound in bioactive research due to its wide spectrum of pharmacological activities. nih.gov

Preclinical studies have demonstrated that formononetin possesses significant anti-inflammatory, antioxidant, and neuroprotective effects. frontiersin.orgnih.gov Its potential in cancer research is widely studied, where it has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth in animal models. frontiersin.orgmdpi.comnih.gov Formononetin exerts these effects by modulating numerous signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. frontiersin.orgnih.gov These diverse biological properties underscore formononetin's potential as a foundation for developing new therapeutic agents.

Interactive Table 1: Investigated Pharmacological Activities of Formononetin

Therapeutic Area Observed Effect Key Molecular Mechanisms
Oncology Inhibition of proliferation, induction of apoptosis, suppression of angiogenesis and metastasis in various cancer cell lines (e.g., breast, colon, prostate). frontiersin.orgmdpi.comnih.gov Modulation of PI3K/AKT, MAPK, and STAT signaling pathways; regulation of cell cycle proteins and apoptosis mediators. frontiersin.orgnih.gov
Neuroprotection Attenuation of oxidative stress and neuroinflammation; potential benefits in models of Alzheimer's disease and anxiety. frontiersin.orgnih.gov Activation of Nrf2-dependent antioxidant pathways; inhibition of NF-κB signaling. nih.gov
Cardiovascular Health Protective effects against atherosclerosis. nih.gov Not fully elucidated, but may involve anti-inflammatory and antioxidant actions.
Organ Protection Potential protective effects against liver and kidney injury. frontiersin.org Inhibition of oxidative stress and restoration of mitochondrial function. frontiersin.org

Rationale for Chemical Modification: Addressing Pharmacological Limitations of Formononetin

Despite its promising bioactivities, the therapeutic development of formononetin is significantly hampered by its poor aqueous solubility. caymanchem.com This inherent characteristic leads to low absorption and bioavailability, which can limit its effectiveness when administered. nih.gov To unlock the full therapeutic potential of formononetin, researchers have focused on chemical modification strategies aimed at improving its physicochemical properties. nih.gov

Enhancement of Water Solubility and Related Pharmacokinetic Properties via Sulfonation

One of the most effective strategies to enhance the water solubility of poorly soluble compounds like flavonoids is sulfonation. nih.gov This chemical process involves the introduction of a sulfonic acid (-SO₃H) group or its salt form (-SO₃Na) onto the molecule. The addition of this highly polar, negatively-charged sulfonate group dramatically increases the molecule's polarity and, consequently, its solubility in water. nih.gov

The synthesis of Sodium Formononetin-3'-sulfonate is achieved through a sulfonation reaction, which attaches a sodium sulfonate group to the 3'-position of the formononetin structure. nih.gov This modification has been shown to create a water-soluble derivative, thereby overcoming a major hurdle in its preclinical development. nih.govadooq.comambeed.com The enhanced water solubility is expected to improve its pharmacokinetic profile, making it more suitable for further investigation. nih.gov

Significance of Sodium Formononetin-3-sulfonate in Advanced Preclinical Research

The creation of Sodium Formononetin-3'-sulfonate (also referred to as Sul-F) has enabled more robust preclinical evaluation. As a water-soluble compound, it allows for easier formulation and administration in experimental models. nih.govnih.gov Research has shown that this sulfonated derivative not only possesses favorable water solubility but also retains significant biological activity. nih.gov

Preclinical studies using this compound have demonstrated notable lipid-lowering and liver-protective activities in animal models. nih.govmedchemexpress.com Furthermore, investigations into its effects on the cardiovascular system have revealed a protective potential against myocardial infarction injury. medchemexpress.com These studies indicate that Sodium Formononetin-3'-sulfonate can reduce markers of cardiac damage and improve the energy metabolism of cardiac mitochondria. medchemexpress.com The development of this sulfonated form represents a significant step forward, allowing for a more thorough exploration of the therapeutic possibilities of formononetin in advanced preclinical settings. nih.gov

Interactive Table 2: Preclinical Research Findings for Sodium Formononetin-3'-sulfonate

Research Area Animal Model Key Findings Reference
Lipid-Lowering & Liver Protection High-fat diet-induced rats Demonstrated good lipid-lowering and liver-protection activities. nih.gov
Cardioprotection Rat model of acute myocardial infarction Prevented elevation of ST-segment; decreased serum markers of cardiac damage (CK-MB, LDH, cTnT); reduced myocardium necrosis. medchemexpress.com
Mitochondrial Function Rat model of acute myocardial infarction Increased cardiac mitochondrial ATP content and improved ATP synthase activity; attenuated oxidative stress.
Acute Toxicity Sprague-Dawley rats and Beagle dogs No significant apparent toxic effects or mortality observed at high doses. nih.gov

Properties

CAS No.

949021-68-5

Molecular Formula

C₁₆H₁₁NaO₇S

Molecular Weight

370.31

IUPAC Name

sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate

InChI

InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

MEFDNOYSDRFHOA-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Structural Characterization of Sodium Formononetin 3 Sulfonate

Advanced Spectroscopic and Chromatographic Elucidation of Chemical Structure

Once synthesized, the precise chemical structure of Sodium Formononetin-3'-sulfonate must be unequivocally confirmed. This involves a suite of advanced analytical techniques that provide complementary information about the molecule's connectivity, molecular formula, and purity. The structure of the synthesized compound has been verified using methods including Infrared (IR), Nuclear Magnetic Resonance (NMR), and elemental analysis. nih.gov

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework and confirm the position of the sulfonate group.

In the ¹H NMR spectrum of Sodium Formononetin-3'-sulfonate, the introduction of the bulky, electron-withdrawing sulfonate group at the 3'-position causes predictable changes compared to the spectrum of the parent formononetin (B1673546). chemicalbook.com Specifically, the signal for the H-2' proton would be expected to shift downfield (to a higher ppm value) due to the deshielding effect of the adjacent sulfonate group. The coupling patterns of the B-ring protons would also change significantly. The once simple doublet for H-2'/H-6' and H-3'/H-5' in formononetin would be replaced by a more complex pattern confirming substitution at the 3' position.

Similarly, in the ¹³C NMR spectrum, the carbon atom directly bonded to the sulfonate group (C-3') would experience a significant downfield shift. The shifts of the neighboring carbons (C-2', C-4') would also be altered. By comparing the observed spectra with those of the starting material and with data from spectral databases, the exact site of sulfonation can be confirmed. hw.ac.ukoregonstate.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment. analis.com.my

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sodium Formononetin-3'-sulfonate (Note: These are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary.)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2~8.2~154
4N/A~175
5~8.0~128
6~7.0~115
7N/A~163
8~6.9~102
9N/A~158
10N/A~122
1'N/A~124
2'~7.8~131
3'N/A~140
4'N/A~160
5'~7.1~112
6'~7.6~129
4'-OCH₃~3.9~56

HRMS is essential for determining the exact molecular formula of a compound and for gaining further structural insights through its fragmentation patterns. For Sodium Formononetin-3'-sulfonate (C₁₆H₁₁NaO₇S), the expected monoisotopic mass is 370.0145 g/mol . glpbio.commedchemexpress.com HRMS can measure this mass with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition.

When subjected to tandem mass spectrometry (MS/MS), the molecule will fragment in a predictable way. A characteristic fragmentation pathway for sulfonated flavonoids involves the loss of the sulfonate group (SO₃, 80 Da). nih.gov In negative ion mode, a deprotonated molecule [M-H]⁻ would be observed at m/z 347. nih.gov A major fragment ion would then be expected at m/z 267, corresponding to the deprotonated formononetin molecule after the loss of SO₃. nih.gov This fragmentation pattern provides strong evidence for the presence of a single sulfonate group on the formononetin core. researchgate.netmdpi.com

Table 2: Expected High-Resolution Mass Spectrometry Data for Sodium Formononetin-3'-sulfonate

IonFormulaCalculated m/zDescription
[M+Na]⁺C₁₆H₁₁NaO₇S370.0145Sodium Adduct (in positive mode)
[M-H]⁻C₁₆H₁₁O₇S⁻347.0234Deprotonated Molecule (in negative mode)
[M-H-SO₃]⁻C₁₆H₁₁O₄⁻267.0663Fragment ion corresponding to loss of sulfonate group

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is indispensable for assessing the purity of the final synthesized compound and for separating it from any unreacted starting materials or isomeric byproducts. researchgate.netnih.gov

Purity Assessment : A validated HPLC method is used to determine the purity of the synthesized Sodium Formononetin-3'-sulfonate. rsc.orgavantorsciences.comnih.gov The compound is dissolved in a suitable solvent and injected into the HPLC system. A typical setup would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a pH-modifying buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The compound will elute at a characteristic retention time. By integrating the area of the peak corresponding to the product and comparing it to the areas of any impurity peaks, the purity can be accurately quantified, often aiming for >98% for research-grade material. sigmaaldrich.com

Isomer Separation : Since the synthesis could potentially yield positional isomers (e.g., 7-O-sulfonate, 2'-sulfonate), the HPLC method must be able to separate these different forms. Positional isomers often have slightly different polarities and shapes, which can be exploited for chromatographic separation. chromforum.orgresearchgate.netnih.govmtc-usa.comnih.gov The sulfonate group significantly increases the polarity of the molecule. A sulfonated formononetin would be expected to have a much shorter retention time on a reversed-phase column compared to the non-sulfonated formononetin. nih.gov Different positional isomers of the sulfonate will also exhibit distinct retention times, allowing for their separation and individual quantification. Method development might involve optimizing the mobile phase composition, pH, column temperature, and choice of stationary phase (e.g., phenyl or polar-embedded phases) to achieve baseline resolution of all potential isomers. mtc-usa.com

Preclinical Pharmacological Investigations of Sodium Formononetin 3 Sulfonate

In Vitro Cellular and Molecular Mechanistic Studies

In vitro studies are fundamental to elucidating the mechanisms of action of a compound at the cellular and molecular level. For Sodium formononetin-3'-sulfonate, these investigations have begun to shed light on its cellular targets and the signaling pathways it modulates.

Understanding the specific cellular targets and signaling pathways affected by Sodium formononetin-3'-sulfonate is crucial to comprehending its pharmacological effects. Research in this area has primarily focused on pathways known to be involved in cell survival, proliferation, and death.

While direct studies on the effect of Sodium formononetin-3'-sulfonate on the PI3K/Akt/Beclin-1 pathway are still emerging, extensive research on its parent compound, formononetin (B1673546), provides significant insights. The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is a critical pathway that regulates a multitude of cellular processes.

Formononetin has been shown to inactivate the IGF1/IGF1R-PI3K/Akt pathways in human breast cancer cells, leading to cell cycle arrest nih.gov. This inactivation results in the downregulation of phosphorylated Akt (p-Akt) nih.gov. The PI3K/Akt pathway is known to regulate autophagy through downstream effectors, including Beclin-1. In some cellular contexts, the activation of the PI3K/Akt pathway can inhibit autophagy, in part by phosphorylating Beclin-1 nih.gov. Given that formononetin can modulate the PI3K/Akt pathway, it is plausible that Sodium formononetin-3'-sulfonate may also influence this pathway and its regulation of autophagy, though further direct investigation is required.

Table 1: Studies on the Modulation of the PI3K/Akt Pathway by Formononetin
CompoundCell LineEffectDownstream Consequences
FormononetinHuman Breast Cancer Cells (MCF-7)Inactivation of IGF1/IGF1R-PI3K/Akt pathwayCell cycle arrest

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling pathways, is involved in cellular responses to stress, apoptosis, and inflammation. While direct evidence for Sodium formononetin-3'-sulfonate is limited, studies on formononetin indicate a modulatory role.

Investigations into the neuroprotective effects of formononetin have shown its ability to influence various signaling pathways, including the ERK pathway, which is another branch of the MAPK family nih.gov. The modulation of one MAPK pathway often suggests the potential for crosstalk and influence on other related pathways like JNK. Further research is necessary to specifically delineate the inhibitory effects of Sodium formononetin-3'-sulfonate on JNK phosphorylation.

The specific receptor binding and enzyme activity profiles for Sodium formononetin-3'-sulfonate are not yet extensively detailed in the scientific literature. As a derivative of formononetin, it is likely to share some targets with its parent compound. Formononetin is known to interact with estrogen receptors, although with a lower affinity than estradiol nih.gov. It is plausible that Sodium formononetin-3'-sulfonate may also exhibit some affinity for these receptors.

In terms of enzyme activity, Sodium formononetin-3'-sulfonate has been noted for its potential to elevate the expression of endogenous antioxidant defense enzymes medchemexpress.comglpbio.cn. This suggests an indirect influence on enzyme activity as part of its mechanism of action in mitigating oxidative stress.

Sodium formononetin-3'-sulfonate has demonstrated a significant ability to regulate apoptosis, or programmed cell death, in various preclinical disease models.

In a rat model of cerebral ischemia-reperfusion injury, Sodium formononetin-3'-sulfonate was found to alleviate neuronal damage by inhibiting apoptosis in the penumbra, the area surrounding the ischemic core nih.gov. This neuroprotective effect is associated with the suppression of endoplasmic reticulum (ER) stress-mediated apoptosis nih.gov. Key markers of ER stress-induced apoptosis were downregulated following treatment with the compound nih.gov.

Furthermore, in a model of acute myocardial infarction, Sodium formononetin-3'-sulfonate exhibited cardioprotective effects by attenuating cardiomyocyte apoptosis medchemexpress.comglpbio.cn. This was linked to an improvement in the energy metabolism of cardiac mitochondria and an increased expression of antioxidant enzymes medchemexpress.comglpbio.cn.

The role of Sodium formononetin-3'-sulfonate in the regulation of autophagy is an area that requires more in-depth investigation. Autophagy, a cellular process of self-digestion of damaged organelles and proteins, has a complex and often dual role in cell survival and death. Given the interplay between apoptosis and autophagy, and the compound's demonstrated effects on apoptosis, it is a promising area for future research. Studies on other compounds have shown that the PI3K/Akt pathway, which is modulated by formononetin, is a key regulator of autophagy, often through its interaction with Beclin-1 nih.govresearchgate.netnih.govsemanticscholar.org.

Table 2: Effects of Sodium Formononetin-3'-sulfonate on Apoptosis in Preclinical Models
Disease ModelEffect on ApoptosisProposed Mechanism
Cerebral Ischemia-Reperfusion InjuryInhibition of neuronal apoptosisSuppression of ER stress-mediated apoptosis
Acute Myocardial InfarctionAttenuation of cardiomyocyte apoptosisImproved mitochondrial energy metabolism and increased antioxidant enzyme expression

Elucidation of Specific Cellular Targets and Signaling Pathways

Biological Activity Profiling in Preclinical Models

The biological activities of Sodium formononetin-3'-sulfonate have been profiled in several preclinical models, highlighting its therapeutic potential.

In models of cardiovascular disease, the compound has shown significant cardioprotective effects. Treatment with Sodium formononetin-3'-sulfonate was found to prevent the elevation of the ST-segment on an electrocardiogram, reduce serum levels of cardiac injury markers such as creatine (B1669601) kinase-MB, lactate (B86563) dehydrogenase, and cardiac troponin T, and decrease the extent of myocardium necrosis medchemexpress.comglpbio.cn.

In the context of cerebrovascular disease, its neuroprotective properties have been demonstrated in models of stroke. It has been shown to reduce the permeability of the blood-brain barrier after cerebral ischemic injury and possesses anti-thrombotic properties nih.gov.

Additionally, Sodium formononetin-3'-sulfonate has been reported to have lipid-lowering and liver-protection activities, suggesting a broader range of biological effects that warrant further investigation medchemexpress.comglpbio.cn.

Table 3: Profile of Biological Activities of Sodium Formononetin-3'-sulfonate in Preclinical Models
Area of Biological ActivityObserved Effects
CardioprotectionReduced cardiac injury markers, decreased myocardial necrosis
NeuroprotectionReduced neuronal damage, decreased blood-brain barrier permeability, anti-thrombotic effects
Metabolic EffectsLipid-lowering and liver-protective activities

Cardioprotective Efficacy in Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Models

Sodium formononetin-3'-sulfonate (Sul-F) has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury, which are analogous to oxygen-glucose deprivation/reperfusion (OGD/R) conditions. In a rat model of acute myocardial infarction, treatment with Sul-F was found to confer a protective effect on cardiac tissue. This was evidenced by a significant reduction in the elevation of the ST-segment on electrocardiograms and a decrease in the serum levels of several key cardiac injury markers. mdpi.comfrontiersin.orgmedchemexpress.com

The administration of Sul-F led to a notable decrease in the serum concentrations of creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and cardiac troponin T (cTnT), all of which are indicative of myocardial damage. mdpi.comfrontiersin.orgmedchemexpress.com Furthermore, histological analysis revealed a reduction in myocardium necrosis scores in animals treated with the compound. mdpi.comfrontiersin.org The cardioprotective mechanism of Sul-F is believed to be linked to its ability to improve the energy metabolism of cardiac mitochondria and enhance the expression of endogenous antioxidant defense enzymes. mdpi.comfrontiersin.org This leads to a reduction in cardiomyocyte apoptosis.

In a separate study focusing on cerebral ischemia-reperfusion injury, Sodium formononetin-3'-sulphonate was also shown to be protective, suggesting a broader potential for this compound in conditions involving ischemia-reperfusion.

Table 1: Effect of Sodium Formononetin-3'-sulfonate on Serum Markers of Myocardial Infarction in Rats

Marker Effect of Sul-F Treatment
Creatine Kinase-MB (CK-MB) Decreased
Lactate Dehydrogenase (LDH) Decreased
Alanine Aminotransferase (ALT) Decreased
Cardiac Troponin T (cTnT) Decreased

Anti-tumor and Antiproliferative Activities in Cancer Cell Lines

It is important to note that the majority of the currently available research on anti-tumor and antiproliferative activities has been conducted on the parent compound, formononetin, rather than its sulfonate derivative. The findings for formononetin may provide insights into the potential activities of Sodium formononetin-3'-sulfonate.

Formononetin has been shown to possess anti-tumor and antiproliferative properties in a variety of cancer cell lines. mdpi.comnih.gov Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways implicated in cancer progression. mdpi.comfrontiersin.org

Research has indicated that formononetin can inhibit the growth of cancer cells by inducing cell cycle arrest, often at the G0/G1 phase, and by promoting apoptosis. mdpi.com For instance, in colon cancer cells, formononetin has been observed to downregulate the expression of cyclin D1, a key regulator of cell cycle progression. mdpi.com In multiple myeloma cells, it has been found to enhance apoptosis and reduce proliferation by affecting the activation of signaling pathways such as PI3K/Akt and NF-κB. mdpi.com

Furthermore, formononetin has been reported to inhibit the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and facilitate cancer cell migration. mdpi.com Studies have also suggested that formononetin can suppress tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by reducing the levels of vascular endothelial growth factor (VEGF). mdpi.com A study on Sodium formononetin-3'-sulphonate (Sul-F) has shown that it can induce angiogenesis in vitro through the Wnt/β-catenin and VEGF/CREB/Egr-3/VCAM-1 signaling pathways, which suggests a complex role for this compound in vascular processes that may be context-dependent. nih.gov

Table 2: Investigated Anti-tumor Mechanisms of Formononetin in Preclinical Models

Mechanism Effect of Formononetin
Cell Cycle Induces G0/G1 arrest
Apoptosis Promotes apoptotic cell death
Cell Signaling Modulates PI3K/Akt, NF-κB, and STAT3 pathways
Invasion and Metastasis Inhibits expression of MMP-2 and MMP-9
Angiogenesis Suppresses VEGF expression

Anti-diabetic and Hypoglycemic Effects in Insulin Resistance Models

The preclinical research on anti-diabetic and hypoglycemic effects has primarily focused on formononetin. The direct effects of Sodium formononetin-3'-sulfonate in models of insulin resistance have not been extensively reported in the available literature.

Formononetin has demonstrated promising anti-diabetic and hypoglycemic properties in animal models of type 2 diabetes and insulin resistance. nih.govresearchgate.netpensoft.netnih.govconsensus.app Studies have shown that treatment with formononetin can lead to a significant reduction in blood glucose levels. nih.govresearchgate.netnih.govconsensus.app

In addition to its glucose-lowering effects, formononetin has been found to improve insulin sensitivity. nih.govresearchgate.net It has been shown to reduce the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), a key indicator of insulin resistance. pensoft.net The mechanisms underlying these effects are thought to involve the activation of pathways that enhance glucose uptake and utilization in peripheral tissues.

Furthermore, histopathological studies have indicated that formononetin may protect pancreatic beta-cells, the cells responsible for insulin production, from damage. nih.govresearchgate.net It has also been shown to improve lipid profiles and increase hepatic glycogen content, both of which are important aspects of metabolic control in diabetes. nih.govresearchgate.netnih.gov

Table 3: Preclinical Anti-diabetic Effects of Formononetin

Parameter Effect of Formononetin Treatment
Blood Glucose Significantly reduced
Insulin Sensitivity Improved
HOMA-IR Decreased
Pancreatic Beta-Cells Protective effects observed
Lipid Profile Improved
Hepatic Glycogen Increased

Anti-inflammatory Modulations through Cytokine and Mediator Analysis

The majority of studies on the anti-inflammatory effects have been conducted on formononetin. Specific research on the modulation of cytokines and inflammatory mediators by Sodium formononetin-3'-sulfonate is limited in the available scientific literature.

Formononetin has been shown to exert significant anti-inflammatory effects in various preclinical models. nih.gov Its anti-inflammatory activity is attributed to its ability to modulate the production of key inflammatory mediators, including cytokines and chemokines. mdpi.com

Research has demonstrated that formononetin can inhibit the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.commdpi.com These cytokines play a central role in the inflammatory cascade and are implicated in a wide range of inflammatory diseases.

The anti-inflammatory effects of formononetin are mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of inflammation. nih.gov By down-regulating these pathways, formononetin can reduce the expression of a host of inflammatory genes. In addition to its effects on cytokines, formononetin has been shown to modulate the activity of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov

Table 4: Anti-inflammatory Mechanisms of Formononetin

Inflammatory Mediator/Pathway Effect of Formononetin
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Decreased expression and release
NF-κB Signaling Pathway Inhibited
Cyclooxygenase-2 (COX-2) Suppressed expression
Inducible Nitric Oxide Synthase (iNOS) Suppressed expression

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

Sodium formononetin-3'-sulfonate (Sul-F) has been shown to possess antioxidant properties, which are believed to contribute significantly to its protective effects in various disease models, particularly in the context of its cardioprotective actions. mdpi.comfrontiersin.org

The antioxidant mechanism of Sul-F involves the enhancement of the body's endogenous antioxidant defense system. mdpi.comfrontiersin.org In studies on myocardial infarction, treatment with Sul-F was found to attenuate the decrease in the activities of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx). mdpi.com These enzymes play a crucial role in neutralizing harmful reactive oxygen species (ROS).

By bolstering the activity of these antioxidant enzymes, Sul-F helps to reduce oxidative stress and its damaging consequences, such as lipid peroxidation. mdpi.comfrontiersin.org This was evidenced by a decrease in the content of thiobarbituric acid-reactive substances, which are markers of lipid peroxidation. mdpi.com The ability of Sul-F to scavenge ROS and mitigate oxidative damage is considered a key component of its therapeutic potential. immunomart.org

Table 5: Antioxidant Effects of Sodium Formononetin-3'-sulfonate

Antioxidant Parameter Effect of Sul-F Treatment
Superoxide Dismutase (SOD) Activity Increased
Glutathione Peroxidase (GPx) Activity Increased
Thiobarbituric Acid-Reactive Substances Decreased
Reactive Oxygen Species (ROS) Scavenged

Structure Activity Relationship Sar Studies of Sulfonated Formononetin Derivatives

Correlating Sulfonation Position and Degree with Biological Activities

The position of the sulfonate group on the formononetin (B1673546) scaffold is critical in defining the biological activity of the resulting derivative. The parent formononetin molecule has two primary sites susceptible to sulfonation: the hydroxyl group at the 7-position and the C-H bonds on the B-ring, particularly at the 3'-position.

Sodium formononetin-3'-sulfonate (Sul-F) , the most extensively studied derivative, is synthesized by the direct sulfonation of formononetin. medchemexpress.com This specific modification, placing the sulfonate group on the B-ring adjacent to the methoxy (B1213986) group, yields a compound with a distinct and enhanced profile of biological activities. Research has demonstrated that Sul-F possesses significant lipid-lowering and liver-protective activities. medchemexpress.commedchemexpress.com Furthermore, it exhibits potent protective effects against cardiovascular and cerebrovascular events. Studies have shown it can protect against acute myocardial infarction and alleviate cerebral ischemia-reperfusion injury. medchemexpress.comnih.gov

In contrast, metabolic studies have identified that formononetin can be naturally sulfonated at the 7-hydroxy position by sulfotransferase enzymes in the human body, such as SULT1A3. nih.govnih.gov While this metabolic sulfonation also increases water solubility, the specific therapeutic activities associated with the synthetically derived 3'-sulfonated version have not been as extensively reported for the 7-sulfonated metabolite. nih.gov The deliberate placement of the sulfonate group at the 3'-position appears to be key to unlocking a particular set of pharmacological benefits, most notably in cardiovascular and liver health.

Table 1: Observed Biological Activities of Sodium Formononetin-3'-sulfonate

Biological Activity Finding Source(s)
Cardioprotection Significantly prevented the elevation of ST-segment level and reduced myocardium necrosis scores in a rat model of acute myocardial infarction. medchemexpress.com, medchemexpress.com
Neuroprotection Alleviated cerebral ischemia-reperfusion injury in rats. nih.gov
Hepatoprotection Demonstrated liver-protection activities in a high-fat diet rat model. medchemexpress.com, medchemexpress.com
Hypolipidemic Effect Showed good lipid-lowering activities. medchemexpress.com
Antioxidant Effect Boosted the expression of endogenous antioxidant defense enzymes. medchemexpress.com, nih.gov

Impact of the Sulfonate Moiety on Pharmacological Efficacy and Potency

The introduction of the sulfonate moiety (—SO₃⁻) is a pivotal modification that dramatically enhances the pharmacological utility of formononetin, primarily by addressing its poor aqueous solubility. nih.govambeed.com This fundamental change in physicochemical properties directly influences the compound's efficacy and potency.

The key impacts of the sulfonate group include:

Enhanced Water Solubility: The parent compound, formononetin, is poorly soluble in water, which limits its formulation for therapeutic use and can decrease its bioavailability. nih.gov The sodium sulfonate salt, Sul-F, is a water-soluble derivative, allowing for easier administration and distribution in biological systems. medchemexpress.commedchemexpress.com This is evidenced in chromatography, where sulfonated metabolites elute much earlier than the parent compound, indicating increased polarity. nih.gov

Improved Bioavailability and Pharmacokinetics: By improving solubility, the sulfonate group can lead to more predictable and favorable pharmacokinetic profiles. While extensive metabolism via glucuronidation and sulfation can sometimes lead to rapid clearance of isoflavones, the targeted synthesis of a stable sulfonated derivative like Sul-F ensures that the active moiety is present in a more bioavailable form. nih.gov

Increased Efficacy in vivo: The enhanced solubility and improved pharmacokinetics translate directly to greater efficacy in animal models. For example, Sul-F demonstrated a significant cardioprotective effect by decreasing serum levels of creatine (B1669601) kinase-MB, lactate (B86563) dehydrogenase, and cardiac troponin T following myocardial infarction. medchemexpress.commedchemexpress.com This potent in vivo activity is a direct result of achieving effective therapeutic concentrations at the target tissues, a feat difficult to accomplish with the poorly soluble parent formononetin.

Comparative SAR Analysis with Other Formononetin Analogues and Isoflavone (B191592) Sulfates

The structure-activity relationship (SAR) of Sodium formononetin-3'-sulfonate is best understood when compared with other formononetin derivatives and related isoflavone sulfates.

Comparison with Other Formononetin Analogues: Researchers have explored various modifications to the formononetin scaffold beyond sulfonation. For instance, creating derivatives by adding nitrogen mustard moieties or other chemical groups at the 7-O-position has been shown to produce compounds with potent anticancer activities. frontiersin.orgmdpi.com These analogues highlight a different SAR strategy: while sulfonation at the 3'-position is optimized for improving solubility and conferring cardio- and hepato-protective effects, modifications at other sites are tailored to generate cytotoxic or antiproliferative properties. This comparison underscores that the biological effect of a derivative is highly dependent on both the nature of the substituent and its position on the isoflavone core.

Comparison with Other Isoflavone Sulfates: Sulfation is a common metabolic pathway for many dietary isoflavones, including genistein (B1671435) and daidzein (B1669772). As with formononetin, sulfation of these compounds increases their water solubility and is a key step in their metabolism and excretion. However, the biological activity of these sulfate (B86663) conjugates can differ. For some isoflavones, sulfation is primarily a detoxification and clearance mechanism that may reduce their inherent biological effects (e.g., estrogenic activity). In the case of Sodium formononetin-3'-sulfonate, the synthetic addition of the sulfonate group is not merely for detoxification but is a deliberate strategy to create a stable, water-soluble drug with its own distinct and potent therapeutic activities. medchemexpress.commedchemexpress.com This contrasts with the often-transient nature of metabolic sulfates.

Table 2: Comparative Effect of Sulfonation on Isoflavones

Compound Modification Primary Consequence Key Biological Profile Source(s)
Formononetin Synthetic Sulfonation at 3'-position Enhanced solubility and specific bioactivity Cardioprotective, Neuroprotective, Hepatoprotective, Hypolipidemic medchemexpress.com, medchemexpress.com, nih.gov
Formononetin Metabolic Sulfation at 7-position Increased water solubility for excretion A major metabolite; biological activities are less defined. nih.gov
Genistein/Daidzein Metabolic Sulfation Increased water solubility for excretion Generally considered a detoxification pathway, may reduce estrogenic activity. researchgate.net

Contributions of Specific Substituents to Therapeutic Potential

The therapeutic potential of Sodium formononetin-3'-sulfonate is a result of the interplay between the core isoflavone structure and its specific substituents.

The Sulfonate Moiety (at 3'-position): This is the most critical substituent for the enhanced therapeutic profile of Sul-F. Its primary contribution is a dramatic increase in water solubility, which overcomes the main delivery obstacle of the parent compound. medchemexpress.comnih.gov This directly enables its potent in vivo efficacy in protecting against conditions like myocardial infarction and cerebral ischemia. medchemexpress.com

The Methoxy Group (at 4'-position): This group is an intrinsic feature of formononetin. It influences the electronic properties of the B-ring and differentiates formononetin from its demethylated metabolite, biochanin A. This methoxy group impacts how the molecule interacts with metabolic enzymes and cellular targets.

The Hydroxyl Group (at 7-position): This phenolic hydroxyl group is characteristic of many isoflavones and is crucial for their antioxidant activity. It is also a primary site for phase II metabolism, including glucuronidation and sulfonation. nih.gov Its presence is essential for the molecule's ability to be recognized and processed by enzymes like SULT1A3. nih.govnih.gov

The Isoflavone Backbone: The fundamental 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one structure provides the foundational pharmacological properties. The isoflavone core is responsible for the inherent anti-inflammatory and antioxidant capabilities that are observed across this class of compounds. repec.orgmdpi.com The sulfonation at the 3'-position acts as a powerful enhancement, allowing this core structure to be delivered more effectively to exert its therapeutic potential systemically.

Pharmacokinetic and Metabolic Characterization of Sodium Formononetin 3 Sulfonate

Absorption and Distribution Studies in In Vitro and In Vivo Systems

In vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line that serves as a model for the intestinal barrier, have demonstrated that formononetin (B1673546) is metabolized into its sulfate (B86663) conjugate. nih.gov Furthermore, a mouse intestinal perfusion model revealed the presence of a significant amount of formononetin sulfate in the intestine, suggesting that sulfonation is a key metabolic event occurring during absorption. nih.gov The disposition of formononetin has also been studied in human embryonic kidney 293 (HEK293) cells engineered to overexpress specific metabolic enzymes, providing a controlled environment to study these processes. frontiersin.orgnih.govnih.gov

These findings from both in vitro and in vivo models underscore the importance of intestinal metabolism, particularly sulfonation, in determining the bioavailability and systemic exposure of formononetin. nih.gov The formation of sodium formononetin-3'-sulfonate in the intestine influences its subsequent distribution throughout the body.

Biotransformation Pathways and Metabolite Identification

Sulfonation represents a critical phase II metabolic pathway for formononetin, alongside glucuronidation. frontiersin.orgnih.gov This process involves the addition of a sulfonate group to the formononetin molecule, a reaction catalyzed by sulfotransferase enzymes. frontiersin.orgnih.govnih.gov

The primary metabolite identified following the sulfonation of formononetin is a monosulfate derivative. frontiersin.orgnih.govnih.gov Mass spectrometry analysis has confirmed the structure of this metabolite as formononetin sulfate, with a deprotonated molecule [M-H]⁻ at an m/z of 347.225. frontiersin.orgnih.gov The major fragment ion observed corresponds to the parent compound, formononetin, at m/z 267.054, indicating the loss of a sulfonate group. frontiersin.orgnih.gov This biotransformation significantly increases the water solubility of the compound. nih.govnih.gov

Table 1: Identified Metabolite of Formononetin Sulfonation

Parent CompoundMetaboliteMass Spectrometry Data ([M-H]⁻)Key Fragment Ion (m/z)Reference
FormononetinFormononetin Sulfate347.225267.054 (Formononetin) frontiersin.orgnih.gov

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. frontiersin.orgnih.govnih.gov This reaction is essential for the metabolism of a wide range of xenobiotics and endogenous compounds. nih.gov

Research has identified SULT1A3 as a key enzyme responsible for the sulfonation of formononetin. frontiersin.orgnih.govnih.gov Studies using human intestine S9 fractions showed a significant correlation between formononetin sulfonation and SULT1A3 protein levels. frontiersin.orgnih.govnih.gov The sulfonation of formononetin by SULT1A3 requires the presence of PAPS. frontiersin.orgnih.gov In the absence of PAPS, the formation of formononetin sulfate does not occur. frontiersin.orgnih.gov The sulfonate group is transferred from PAPS to the 7-hydroxy position of formononetin. frontiersin.org

The enzyme kinetics of formononetin sulfonation in HEK-SULT1A3 cell lysate follow the Michaelis-Menten model. frontiersin.orgnih.govnih.gov

Table 2: Enzyme Kinetics of Formononetin Sulfonation by SULT1A3

ParameterValueReference
Vmax (Maximum reaction velocity)13.94 pmol/min/mg frontiersin.orgnih.govnih.gov
Km (Michaelis constant)6.17 μM frontiersin.orgnih.govnih.gov

Once formed, sulfate conjugates are typically eliminated from the cell by efflux transporters. nih.gov Several ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), are known to mediate the transmembrane transport of flavonoid sulfates. frontiersin.orgnih.govnih.gov

Studies have demonstrated that Multidrug Resistance-Associated Protein 4 (MRP4), also known as ABCC4, plays a crucial role in the cellular excretion of formononetin sulfate. frontiersin.orgnih.govnih.gov In HEK293 cells overexpressing SULT1A3, the pan-MRP inhibitor MK-571 significantly decreased the excretion rate (by 79.1%–94.6%) and efflux clearance (by 85.3%–98.0%) of formononetin sulfate. frontiersin.orgnih.govnih.gov In contrast, the specific inhibitor of Breast Cancer Resistance Protein (BCRP), Ko143, had no effect on the excretion of the sulfate metabolite. frontiersin.orgnih.govnih.gov

Furthermore, silencing the gene for MRP4 resulted in a substantial decrease in the excretion rates (>32.8%) and efflux clearance (>50.6%) of formononetin sulfate. frontiersin.orgnih.govnih.gov Interestingly, the knockdown of MRP4 also led to a decrease in the fraction of formononetin that was metabolized via sulfonation, suggesting a functional interplay between the efflux transporter and the metabolic enzyme. frontiersin.orgnih.govnih.gov MRP4 is widely distributed in various tissues, including the liver and kidney, indicating its importance in the systemic elimination and distribution of formononetin sulfate. nih.govnih.govsolvobiotech.com

Table 3: Effect of Transporter Inhibition and Silencing on Formononetin Sulfate Excretion

ConditionEffect on Excretion RateEffect on Efflux ClearanceReference
MK-571 (MRP inhibitor)79.1%–94.6% decrease85.3%–98.0% decrease frontiersin.orgnih.govnih.gov
Ko143 (BCRP inhibitor)No effectNo effect frontiersin.orgnih.govnih.gov
MRP4 Silencing>32.8% decrease>50.6% decrease frontiersin.orgnih.govnih.gov

Considerations of Enterohepatic Recirculation and Gut Microbiota Metabolism on Isoflavone (B191592) Sulfates

Enterohepatic recirculation is a process where compounds are excreted from the liver into the bile, pass into the small intestine, are reabsorbed, and then return to the liver via the portal circulation. nih.govtsu.eduresearchgate.netwikipedia.org This recycling mechanism can prolong the presence and activity of a drug or its metabolites in the body. nih.govtsu.eduresearchgate.net For conjugated metabolites like sulfates, this process often involves deconjugation by gut bacteria. researchgate.net

The gut microbiota plays a significant role in the metabolism of isoflavones. nih.gov These bacteria can produce enzymes that hydrolyze sulfate and glucuronide conjugates, releasing the parent aglycone. researchgate.net This deconjugation is a critical step for reabsorption, as the less polar aglycones can more easily cross the intestinal wall to enter the portal circulation and complete the enterohepatic cycle. nih.govtsu.eduresearchgate.net The metabolism of isoflavones by the gut microbiota can lead to the formation of other biologically active metabolites, which can also be absorbed. nih.gov

The interplay between hepatic conjugation, biliary excretion, gut microbial deconjugation, and intestinal reabsorption can significantly impact the pharmacokinetics of isoflavone sulfates. nih.govtsu.eduresearchgate.netumn.edu This enterohepatic cycling can lead to multiple peaks in the plasma concentration-time profile and extend the half-life of the compound. researchgate.net The composition and metabolic activity of an individual's gut microbiota can therefore influence the systemic exposure and potential biological effects of isoflavones and their sulfated metabolites. nih.govumn.edunih.gov

Computational Chemistry and in Silico Modeling of Sodium Formononetin 3 Sulfonate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This technique is instrumental in understanding the binding mechanism and affinity between a compound and its biological target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

While specific molecular docking studies on Sodium formononetin-3'-sulfonate are not extensively available in the current literature, research on formononetin (B1673546) provides a strong basis for predicting its interactions. Docking studies have shown that formononetin can bind to various protein targets with significant affinity.

For instance, in the context of osteosarcoma research, molecular docking simulations revealed that formononetin has a strong binding affinity for key proteins. The binding affinity between formononetin and the Special AT-rich sequence-binding protein 2 (SATB2) was reported to be -7 kcal/mol. nih.gov This interaction is stabilized by the formation of five hydrogen bonds with four amino acid residues in the SATB2 protein: ARG-87, ASN-81, ARG-77, and ILE-9. nih.gov Similarly, the binding affinity of formononetin with Estrogen Receptor 1 (ESR1) was found to be -7.7 kcal/mol, indicating a robust interaction. nih.gov This binding is facilitated by hydrogen bonds with ARG-394, LEU-346, and LEU-387 residues of the ESR1 protein. nih.gov

The introduction of a sulfonate group at the 3'-position of formononetin to create Sodium formononetin-3'-sulfonate would likely alter these binding interactions. The negatively charged and bulkier sulfonate group could influence the orientation of the molecule within the binding pocket and potentially form new electrostatic or hydrogen bond interactions with polar or charged amino acid residues. This modification could either enhance or decrease the binding affinity depending on the specific topology and electrostatic environment of the protein's active site.

Table 1: Predicted Binding Affinities of Formononetin with Various Protein Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Interacting Residues
SATB2-7.0ARG-87, ASN-81, ARG-77, ILE-9
ESR1-7.7ARG-394, LEU-346, LEU-387

Identification of Potential Off-Targets and Selectivity Analysis

The identification of potential off-targets is a critical step in drug discovery to assess the selectivity and potential side effects of a compound. Computational approaches, such as reverse docking and screening against panels of proteins, are employed for this purpose. For formononetin, target prediction has been performed using various databases like TCMSP, DrugBank, Pharm Mapper, and Swiss Target Prediction. nih.gov

While specific off-target analysis for Sodium formononetin-3'-sulfonate is not documented, the known targets of formononetin provide a starting point. The addition of the sulfonate group would likely modulate the selectivity profile. The increased polarity due to the sulfonate group might reduce non-specific binding driven by hydrophobicity, potentially leading to a more selective interaction profile. However, it could also introduce new interactions with off-targets that have positively charged binding sites. A comprehensive in silico selectivity analysis would involve docking Sodium formononetin-3'-sulfonate against a library of known drug targets and anti-targets to predict its interaction landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

A QSAR study on a series of flavone (B191248) and isoflavone (B191592) derivatives has provided insights into the structural features governing their cytotoxic activity. nih.gov This study, which employed Density Functional Theory (DFT) and molecular mechanics, found that the cytotoxicity was mainly influenced by quantum-chemical factors such as the energy of the lowest unoccupied molecular orbital (E_LUMO) and the net charges on specific carbon atoms. nih.gov

Although this study did not include sulfonated derivatives, the principles can be applied to develop a QSAR model for Sodium formononetin-3'-sulfonate and its analogues. A QSAR model for sulfonated isoflavones would require a dataset of compounds with varying sulfonation patterns and their corresponding biological activities. The descriptors in such a model would likely include electronic parameters (reflecting the impact of the sulfonate group on the electron distribution), steric parameters (describing the size and shape of the molecule), and hydrophilicity parameters (capturing the increased water solubility). Such a model could predict the activity of novel sulfonated analogues and guide their design.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information on parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For isoflavone derivatives, DFT studies have been used to calculate quantum-chemical descriptors for QSAR models. nih.gov These studies have highlighted the importance of electronic properties, such as the energy of the LUMO, in determining the biological activity. nih.gov

A DFT study of Sodium formononetin-3'-sulfonate would be crucial to understand how the sulfonate group influences its electronic properties and reactivity. The sulfonate group is a strong electron-withdrawing group, which would lower the energy of the molecular orbitals and alter the charge distribution across the isoflavone scaffold. This, in turn, could affect its reactivity and its ability to interact with biological targets. Specifically, DFT calculations could elucidate the changes in the electrostatic potential map, highlighting regions of increased negative potential around the sulfonate group, which would be important for interactions with positively charged residues in protein binding sites.

Virtual Screening Approaches for Identification of Potent Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

While there are no specific reports on virtual screening for potent analogues of Sodium formononetin-3'-sulfonate, this approach holds significant promise. A virtual screening campaign could be designed based on the structure of Sodium formononetin-3'-sulfonate. This could involve searching chemical databases for compounds with a similar isoflavone scaffold but with different substitution patterns, including variations in the position and nature of the sulfonate group.

Alternatively, a pharmacophore model could be developed based on the known interactions of formononetin with its targets. This model would define the essential structural features required for binding, including hydrogen bond donors and acceptors, aromatic rings, and a negatively charged feature representing the sulfonate group. This pharmacophore could then be used to screen large compound libraries to identify novel molecules with the potential for similar or enhanced biological activity. The identified hits would then be subjected to further computational analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, before being prioritized for synthesis and experimental testing.


Advanced Analytical Methodologies for the Study of Sodium Formononetin 3 Sulfonate

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a benchmark for the sensitive and specific quantification of small molecules like formononetin (B1673546) and its derivatives in complex biological matrices such as plasma. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by mass spectrometry.

A common approach involves using a C18 column for chromatographic separation with a gradient elution system, typically employing a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid. nih.govmdpi.com Following separation, the analyte is ionized, often using electrospray ionization (ESI), and detected by a triple-quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode. nih.gov MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the target analyte and the internal standard. For formononetin, a common transition monitored is from the precursor ion [M-H]⁻ at m/z 266.9 to a product ion at m/z 252.0. nih.gov

Validation of these methods demonstrates high performance, with excellent linearity over a range of concentrations. For instance, studies on formononetin have reported lower limits of quantitation (LLOQ) as low as 1.04 ng/mL in rat plasma. nih.gov The precision and accuracy of these methods are typically well within the accepted limits for bioanalytical assays. mdpi.comsemanticscholar.org Intra- and inter-day precision, measured as the relative standard deviation (%RSD), is often below 15%, with accuracy (relative error) also falling within ±15%. nih.govmdpi.com These validated LC-MS/MS methods have been successfully applied to pharmacokinetic studies, enabling the detailed characterization of the absorption, distribution, metabolism, and excretion of formononetin. nih.govmdpi.comnih.gov

ParameterFormononetinDaidzein (B1669772)DihydrodaidzeinEquol
Intra-batch Accuracy (%) 90.06 - 100.9097.83 - 106.3397.03 - 99.1792.29 - 103.50
Inter-batch Accuracy (%) 98.91 - 104.1793.33 - 104.8897.72 - 101.1095.61 - 106.33
Intra-batch Precision (%CV) <13.43<13.03<6.13<14.94
Inter-batch Precision (%CV) <8.72<9.34<5.85<6.31

This table presents the precision and accuracy data for the UPLC-MS/MS determination of formononetin and its metabolites in rat plasma. Data sourced from a 2022 study. mdpi.comsemanticscholar.org

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) for Metabolite Identification

The identification of metabolites is critical to understanding the biological fate of a compound. Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is a powerful tool for this purpose, offering high-resolution and accurate mass measurements that facilitate the elucidation of elemental compositions and structures of unknown metabolites. nih.gov

In the study of formononetin metabolism, sulfonation is a key pathway. nih.govmdpi.com UPLC-QTOF/MS has been employed to identify sulfated metabolites. For example, formononetin sulfate (B86663) was identified using a UPLC system with a BEH C18 column and a gradient elution of water (containing 0.1% formic acid) and acetonitrile. nih.gov In negative ion scan mode, the sulfated metabolite presents a deprotonated molecule [M-H]⁻ at m/z 347.225. nih.gov A key piece of evidence for its structure is the observation of a major fragment ion at m/z 267.054, which corresponds to the parent compound formononetin after the loss of the sulfonate group (SO₃), a neutral loss of 80 Da. nih.govmdpi.com This characteristic fragmentation pattern is a strong indicator of a monosulfated metabolite. nih.gov The increased polarity from the sulfonate group also results in a significantly earlier elution time compared to the parent compound. nih.gov

High-resolution mass spectrometry, such as HPLC-DAD-ESI-IT-TOF-MSⁿ, has been used to profile metabolites of formononetin from in vitro incubations with rat liver S9 fractions, identifying pathways including hydroxylation, demethylation, and glycosylation in addition to sulfonation. mdpi.com

CompoundIon ModePrecursor Ion [M-H]⁻ (m/z)Major Fragment Ion (m/z)Inferred Modification
Formononetin Negative267.0669-Parent Compound
Formononetin Sulfate Negative347.225267.054Monosulfation (+SO₃)

This table summarizes the mass spectrometric data used for the identification of formononetin sulfate via UPLC-QTOF/MS. nih.govmdpi.com

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE), offers a high-resolution separation alternative to HPLC for the analysis of isoflavones. nih.gov This technique separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. It is known for its high efficiency, short analysis times, and minimal solvent consumption.

The separation of isoflavones like daidzein and genistein (B1671435) by CE has been optimized by adjusting parameters such as the running buffer pH and composition, separation voltage, and injection time. capes.gov.br For instance, a borate (B1201080) buffer at pH 11.0 has been used to successfully separate isoflavones within 20 minutes. capes.gov.br While direct application on Sodium formononetin-3'-sulfonate is not widely documented, the established methods for related isoflavones demonstrate the technique's suitability. nih.govcapes.gov.br The inherent negative charge of the sulfonate group on Sodium formononetin-3'-sulfonate would make it an ideal candidate for CE separation, likely providing excellent resolution from its non-sulfated parent compound and other metabolites.

Microscopic Techniques for Cellular Localization and Morphological Assessment

Microscopic techniques are indispensable for visualizing the interactions of compounds with cells, providing insights into cellular uptake, subcellular localization, and morphological changes. cellmicroscopy.nlresearchgate.net The efficiency of cellular uptake can depend on factors like surface charge and morphology. rsc.org

In the context of Sodium formononetin-3'-sulfonate, histological and fluorescence microscopy techniques have been used to assess its effects in biological tissues. In a study investigating its effects on cerebral ischemia-reperfusion injury in rats, Hematoxylin and Eosin (H&E) staining was used to observe the histopathological characteristics of brain tissue. nih.gov This classic staining method allows for the assessment of general cell morphology, including signs of necrosis or cellular damage. nih.gov

To investigate cellular apoptosis, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is a widely used fluorescence microscopy method. nih.gov This technique detects DNA fragmentation, a hallmark of late-stage apoptosis. In the aforementioned study, TUNEL staining was used to quantify apoptotic neurons in the ischemic penumbra of the brain, demonstrating the compound's effect on cell survival pathways. nih.gov The results were captured with a laser confocal microscope, and the apoptotic ratio was calculated by comparing TUNEL-positive cells to the total number of cells (visualized with DAPI, a nuclear counterstain). nih.gov

For more precise subcellular localization, advanced techniques like immunoelectron microscopy can be employed. cellmicroscopy.nlresearchgate.net This method combines the high resolution of electron microscopy with the specificity of antibody-based labeling to pinpoint molecules within specific organelles, which could be used to determine the ultimate intracellular destination of Sodium formononetin-3'-sulfonate or its targets. cellmicroscopy.nl

Future Perspectives and Research Directions for Sulfonated Formononetin

Rational Design and Synthesis of Next-Generation Formononetin (B1673546) Sulfonate Analogues

The development of next-generation formononetin sulfonate analogues hinges on a rational, structure-based design approach. The primary goal is to synthesize novel compounds with improved pharmacological profiles, including enhanced bioavailability, target specificity, and efficacy. nih.gov The parent compound, formononetin, undergoes significant metabolism, which can limit its systemic availability. nih.gov Chemical modifications, such as sulfonation, are a key strategy to overcome these limitations. medchemexpress.comnih.gov

Future synthetic efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the formononetin scaffold and altering the position and nature of the sulfonate group will be crucial. These studies will elucidate which structural features are essential for desired biological activities and which can be modified to improve drug-like properties.

Bioisosteric Replacement: Replacing certain functional groups on the formononetin molecule with other groups that have similar physical or chemical properties (bioisosteres) could lead to analogues with improved stability and pharmacokinetic parameters.

Computational Modeling: In silico docking and molecular dynamics simulations will be invaluable for predicting how newly designed analogues will interact with specific biological targets. This computational screening can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

A rapid and cost-effective microwave synthesis method developed for formononetin, which achieved a high yield, could be adapted for its derivatives, facilitating more extensive preclinical investigation. nih.gov The aim is to create a library of novel analogues for comprehensive screening.

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

While formononetin has been investigated for its role in neurological disorders, cancer, and inflammatory diseases, its sulfonated derivatives may offer unique therapeutic opportunities. nih.govnih.gov Understanding the precise molecular mechanisms of Sodium formononetin-3'-sulfonate is paramount to identifying new treatment areas.

Emerging evidence suggests several promising avenues for exploration:

Neuroprotection: Formononetin has shown potential in models of Alzheimer's disease, cerebral ischemia, and dementia. nih.gov Specifically, it can reduce cell apoptosis, inhibit the accumulation of amyloid plaques, and regulate neurotransmitter levels. nih.gov Sulfonated formononetin has been shown to alleviate brain edema and reduce cerebral infarct volume in animal models of cerebral ischemia. nih.gov Future research should probe its effects on specific neuronal signaling pathways, such as the PI3K/Akt pathway and its interaction with estrogen receptors (ERs), particularly ERβ, to which it binds with high affinity. nih.gov

Cardioprotection: Studies have indicated that Sodium formononetin-3'-sulfonate has a protective potential against myocardial infarction injury in rats. medchemexpress.com The proposed mechanism involves enhancing endogenous antioxidant enzymes and improving the energy metabolism of cardiac mitochondria, which in turn reduces cardiomyocyte apoptosis. medchemexpress.com Further investigation into its role in mitigating ischemia-reperfusion injury and other cardiovascular conditions is warranted.

Oncology: The parent compound, formononetin, exhibits anticancer effects across a range of cancer cell types by modulating pathways involved in cell proliferation, apoptosis, and metastasis. nih.govfrontiersin.org It has been shown to interfere with signaling pathways like PI3K/Akt and STAT3. frontiersin.orgnih.gov Research is needed to determine if sulfonated analogues retain or enhance these activities, potentially offering advantages in targeting specific cancer types, such as ovarian or multiple myeloma. nih.gov

The table below summarizes potential therapeutic targets for formononetin and its derivatives based on preclinical evidence.

Therapeutic AreaPotential Molecular Targets/MechanismsPreclinical Evidence
Neuroprotection PI3K/Akt pathway, α-secretase, Estrogen Receptor β (ERβ), CREB-dependent neuroglobin upregulation, Anti-inflammatory pathways nih.govfrontiersin.orgReduced apoptosis in neuronal cells, decreased amyloid plaque formation, improved outcomes in animal models of cerebral ischemia and dementia. nih.gov
Cardioprotection Endogenous antioxidant enzymes, Mitochondrial energy metabolism medchemexpress.comReduced myocardial necrosis and improved cardiac function markers in rat models of myocardial infarction. medchemexpress.com
Oncology PI3K/Akt, STAT3, NF-κB, Apoptosis induction, Cell cycle arrest frontiersin.orgnih.govInhibition of cell proliferation and invasion in various cancer cell lines (e.g., ovarian, breast, multiple myeloma). nih.govfrontiersin.orgnih.gov
Inflammatory Diseases NLRP3 Inflammasome, G protein-coupled estrogen receptor (GPER) researchgate.netnih.govAlleviation of symptoms in models of Polycystic Ovary Syndrome (PCOS) and atopic dermatitis (AD). researchgate.netnih.gov

Integration of Multi-Omics Data in Preclinical Investigations

To gain a holistic understanding of the biological effects of formononetin sulfonates, future preclinical studies must integrate multi-omics technologies. nih.gov This systems biology approach can uncover novel mechanisms of action, identify biomarkers of response, and provide a comprehensive view of the compound's impact on cellular and physiological systems.

Key areas for integration include:

Genomics and Transcriptomics: Analyzing changes in gene and RNA expression (e.g., via comparative transcriptomic analysis) following treatment can reveal the genetic and signaling pathways modulated by the compound. nih.gov This can help identify primary targets and downstream effects.

Proteomics: Studying the entire set of proteins in a cell or tissue can provide direct insight into the functional changes induced by the compound. This can confirm the modulation of protein targets suggested by transcriptomic data and identify post-translational modifications that are critical for activity. mdpi.com

Metabolomics: Analyzing the global metabolic profile can reveal how the compound alters cellular metabolism. For a compound like Sodium formononetin-3'-sulfonate, which has shown effects on mitochondrial energy metabolism, this approach is particularly relevant. medchemexpress.com

By combining these datasets, researchers can construct detailed network models of the drug's action, facilitating a more precise understanding of its therapeutic potential and paving the way for personalized medicine approaches. nih.gov

Development of Advanced In Vitro and In Vivo Models for Comprehensive Pharmacological Assessment

The translation of preclinical findings to clinical success relies on the use of predictive and robust experimental models. Future pharmacological assessment of Sodium formononetin-3'-sulfonate and its analogues will require moving beyond simple cell cultures and standard animal models.

Advancements should focus on:

3D Cell Cultures and Organoids: These models more accurately mimic the complex three-dimensional architecture and microenvironment of human tissues compared to traditional 2D cell cultures. Using organoids derived from patient tissues could allow for more accurate predictions of efficacy in specific diseases, such as different cancer subtypes.

Humanized Animal Models: Genetically engineered models, such as mice carrying human genes or reconstituted with a human immune system (e.g., APP/PS1 mice for Alzheimer's research), can provide more relevant data on efficacy and metabolism. nih.gov

Specialized In Vitro Systems: For assessing metabolism and transport, cell lines that overexpress specific enzymes or transporters, such as HEK293 cells overexpressing SULT1A3 or MRP4, are invaluable. nih.gov These systems have already been used to show that the MRP4 transporter is key to the cellular excretion of formononetin sulfate (B86663), a critical piece of pharmacokinetic information. nih.gov

Employing these sophisticated models will provide a more comprehensive and clinically relevant pharmacological assessment, de-risking the transition to human clinical trials and accelerating the potential development of next-generation sulfonated formononetin therapeutics. frontiersin.org

Q & A

Q. What experimental design considerations are critical for evaluating Sul-F’s anti-inflammatory effects in preclinical models?

Answer:

  • Dosage Optimization : Intravenous administration in rodents at 3–30 mg/kg is common, with dose-dependent effects on leukocyte integrin function and PECAM-1 modulation .
  • Model Selection : Use acute inflammation models (e.g., carrageenan-induced paw edema) or chronic models (e.g., asthma) to assess temporal effects. For asthma, OVA-induced murine models with histopathological scoring of lung inflammation are recommended .
  • Endpoint Metrics : Include leukocyte adhesion assays, cytokine profiling (e.g., IL-6, TNF-α), and immunohistochemistry for PECAM-1 expression .

Q. How is acute toxicity assessed for Sul-F in preclinical species, and what parameters should be prioritized?

Answer:

  • Species and Dosing : Sprague-Dawley rats (up to 2000 mg/kg) and Beagle dogs (up to 1000 mg/kg) via intravenous routes .
  • Key Parameters :
    • Clinical Signs : Monitor for mortality, respiratory distress, or neurological abnormalities.
    • Histopathology : Examine liver, kidney, and lung tissues for lesions.
    • Urinary Metabolites : Detect non-metabolized Sul-F crystals post-volatilization .
  • Regulatory Compliance : Follow OECD Guidelines 423 (acute toxicity) and include biochemical markers (ALT, AST, creatinine) .

Q. What methodological approaches are used to confirm Sul-F’s solubility and stability in aqueous solutions?

Answer:

  • Solubility Testing : Use HPLC-UV to quantify Sul-F in buffer solutions (pH 4.0–7.4) under controlled temperatures (25°C–37°C) .
  • Stability Studies : Conduct accelerated stability tests (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., desulfonation) .

Advanced Research Questions

Q. How does Sul-F modulate MAPK signaling pathways in OVA-induced asthma models, and what are the translational implications?

Answer:

  • Mechanistic Analysis : In murine asthma models, Sul-F downregulates phospho-ERK1/2 and p38 MAPK, reducing airway hyperresponsiveness. Use Western blotting and pathway inhibitors (e.g., SB203580 for p38) to validate targets .
  • Translational Relevance : Correlate MAPK inhibition with clinical endpoints (e.g., bronchial lavage eosinophil counts) to assess therapeutic potential for allergic asthma .

Q. Why does Sul-F lack NRF2 activation compared to its derivatives, and how can structure-activity relationships (SARs) guide future analog design?

Answer:

  • SAR Insights : Unlike ononin (a methoxylated derivative), Sul-F’s sulfonate group sterically hinders KEAP1 binding at His129/Lys131, critical for NRF2 activation. Use luciferase reporter assays (ARE-luc) and molecular docking to compare derivatives .
  • Design Strategies : Modify the sulfonate moiety to enhance binding affinity while retaining water solubility. Test analogs in oxidative stress models (e.g., H2O2-induced cytotoxicity) .

Q. How should researchers address contradictions in Sul-F’s efficacy across different disease models (e.g., neuroprotection vs. cancer)?

Answer:

  • Context-Dependent Effects : In cerebral ischemia, Sul-F reduces infarct volume by 40% via NO synthase upregulation . However, it lacks anti-tumor synergy with oxaliplatin in colorectal cancer models .
  • Methodological Adjustments :
    • Model Specificity : Use tissue-specific biomarkers (e.g., neuronal NO vs. caspase-3 in tumors).
    • Dose Optimization : Higher doses (≥30 mg/kg) may be required for neuroprotection but could exacerbate off-target effects .

Q. What statistical and analytical best practices are essential for interpreting Sul-F’s preclinical data?

Answer:

  • Data Reporting : Differentiate SD (data variability) from SEM (mean estimation accuracy). For example, SEM is appropriate for dose-response curves, while SD is critical for toxicity variability .
  • Multivariate Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) when comparing multiple dosing groups. For RNA-seq data in immune response studies, apply FDR correction (p < 0.05) .

Methodological Tables

Q. Table 1. Recommended Dosages for Sul-F in Preclinical Models

Model TypeDose Range (mg/kg)RouteKey EndpointsReference
Acute Inflammation3–30IntravenousLeukocyte adhesion, PECAM-1
Asthma (OVA-induced)15–30IntraperitonealLung histopathology, MAPK inhibition
Cerebral Ischemia20–40IntravenousInfarct volume, NO levels

Q. Table 2. Key Contradictions and Resolutions in Sul-F Research

ObservationConflicting EvidenceResolution Strategy
No NRF2 activationDerivative ononin activates NRF2SAR analysis via docking studies
Lack of tumor synergyNeuroprotective efficacyModel-specific dosing optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium formononetin-3(acute)-sulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sodium formononetin-3(acute)-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.